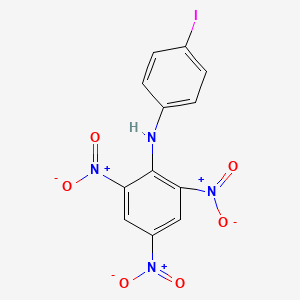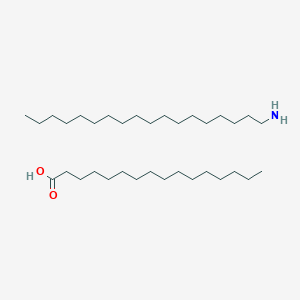
4'-Iodo-2,4,6-trinitrodiphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Iodo-2,4,6-trinitrodiphenylamine is a chemical compound with the molecular formula C12H7IN4O6 It is known for its unique structure, which includes an iodine atom and three nitro groups attached to a diphenylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Iodo-2,4,6-trinitrodiphenylamine typically involves the nitration of diphenylamine followed by iodination The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the diphenylamine ring
Industrial Production Methods
Industrial production of 4’-Iodo-2,4,6-trinitrodiphenylamine may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Iodo-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline or thiophenol in solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Products include substituted diphenylamines.
Reduction: Products include 4’-amino-2,4,6-trinitrodiphenylamine.
Oxidation: Products depend on the specific oxidizing agent used.
Applications De Recherche Scientifique
4’-Iodo-2,4,6-trinitrodiphenylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.
Mécanisme D'action
The mechanism of action of 4’-Iodo-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets through its nitro and iodine groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and context. The compound’s ability to undergo nucleophilic substitution and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Iodo-2,4-dinitrodiphenylamine
- 3,4-Dimethyl-2’,4’-dinitrodiphenylamine
- 3,5-Dimethyl-2’,4’-dinitrodiphenylamine
- 4’-Phenoxy-2,4,6-trinitrodiphenylamine
Uniqueness
4’-Iodo-2,4,6-trinitrodiphenylamine is unique due to the presence of both iodine and three nitro groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with nucleophiles and reducing agents, making it a valuable compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
60411-23-6 |
|---|---|
Formule moléculaire |
C12H7IN4O6 |
Poids moléculaire |
430.11 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H7IN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H |
Clé InChI |
YWYPPOIUFVFEQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)

![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)



![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)

![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)
